

An In-depth Technical Guide to Floramannoside A and Related Flavonol Glycosides

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Compound of Interest

Compound Name: *Floramannoside A*

Cat. No.: *B12367783*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Floramannoside A** and its related flavonol glycosides, focusing on their chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Floramannoside A and Related Flavonol Glycosides

Floramannoside A is a flavonol glycoside that has been isolated from the flowers of *Abelmoschus manihot*[1]. This plant has a history of use in traditional medicine for treating a variety of ailments, including inflammation and kidney diseases[1][2]. Flavonol glycosides, a subclass of flavonoids, are characterized by a core flavone structure with attached sugar moieties. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects[1][2].

This guide will delve into the quantitative data regarding the biological activities of **Floramannoside A** and its analogs, provide detailed experimental protocols for the assays used to determine these activities, and explore the signaling pathways through which these compounds may exert their effects.

Chemical Structures and Properties

Floramanoside A and its related compounds, Floramanosides B, C, D, E, and F, were first isolated and structurally elucidated by Zhang et al. (2013)[1]. Their structures were determined using a combination of spectroscopic methods, including UV, IR, HRESI-TOF-MS, and 1D- and 2D-NMR[1]. The core structure is a flavonol aglycone, which is a type of flavonoid, with different glycosidic substitutions.

Biological Activities and Quantitative Data

Floramanoside A and its related compounds have demonstrated significant biological activities, particularly as antioxidant and aldose reductase inhibitors[1].

Antioxidant Activity

The antioxidant potential of these flavonol glycosides has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results, expressed as 50% scavenging concentrations (SC₅₀), are summarized in the table below. A lower SC₅₀ value indicates a higher antioxidant activity.

Compound	SC ₅₀ (μM)[1]
Floramanoside A	10.1
Floramanoside B	6.2
Floramanoside C	10.4
Floramanoside D	12.5
Floramanoside E	24.0
Floramanoside F	25.1

Aldose Reductase Inhibitory Activity

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for the prevention of diabetic complications. The inhibitory activity of Floramanosides against aldose reductase is presented as the half-maximal inhibitory concentration (IC₅₀).

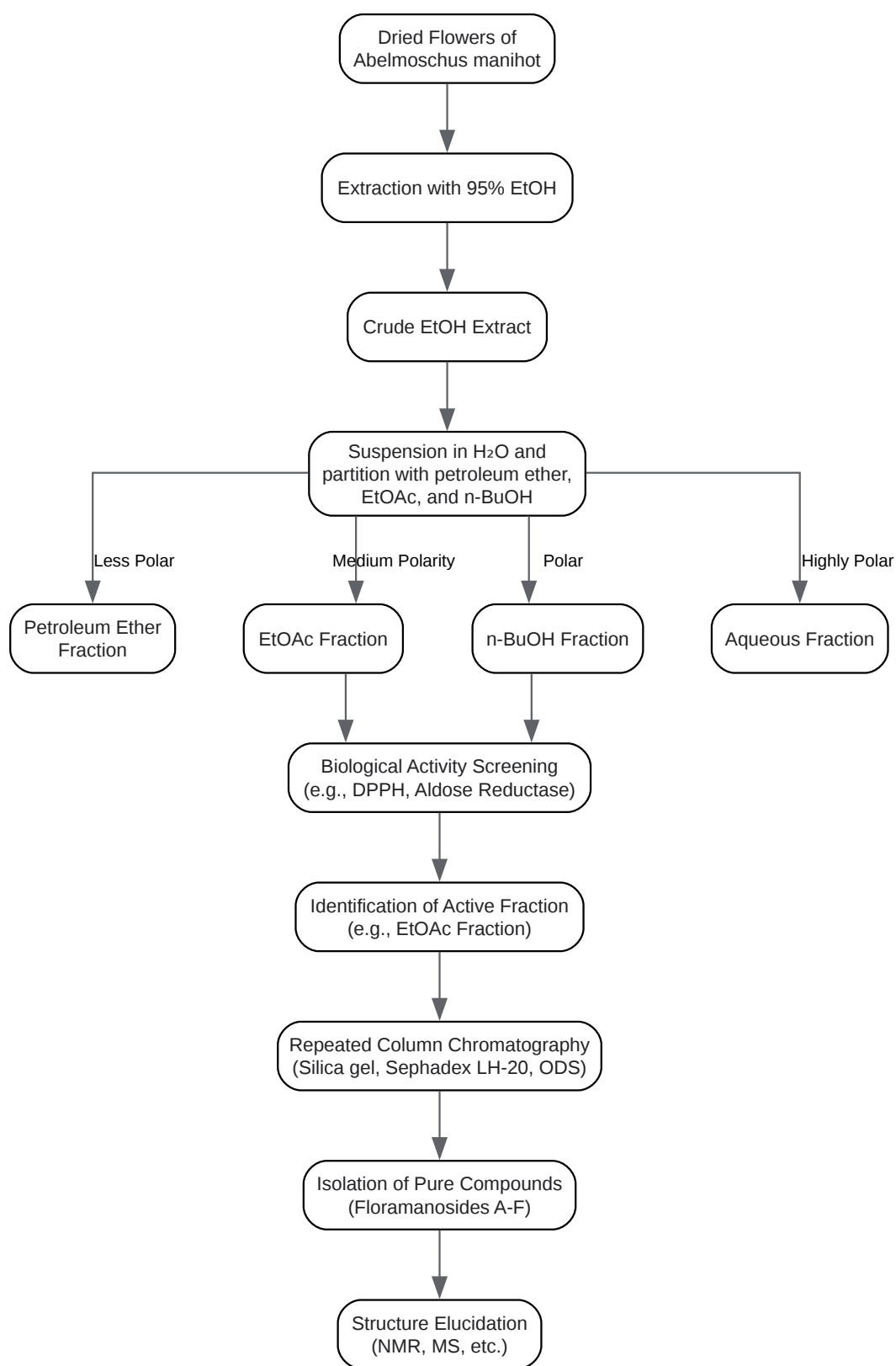
Compound	IC ₅₀ (μM)[1]
Floramanoside A	17.8
Floramanoside B	13.7
Floramanoside C	7.1
Floramanoside D	2.2
Floramanoside E	8.3
Floramanoside F	> 100

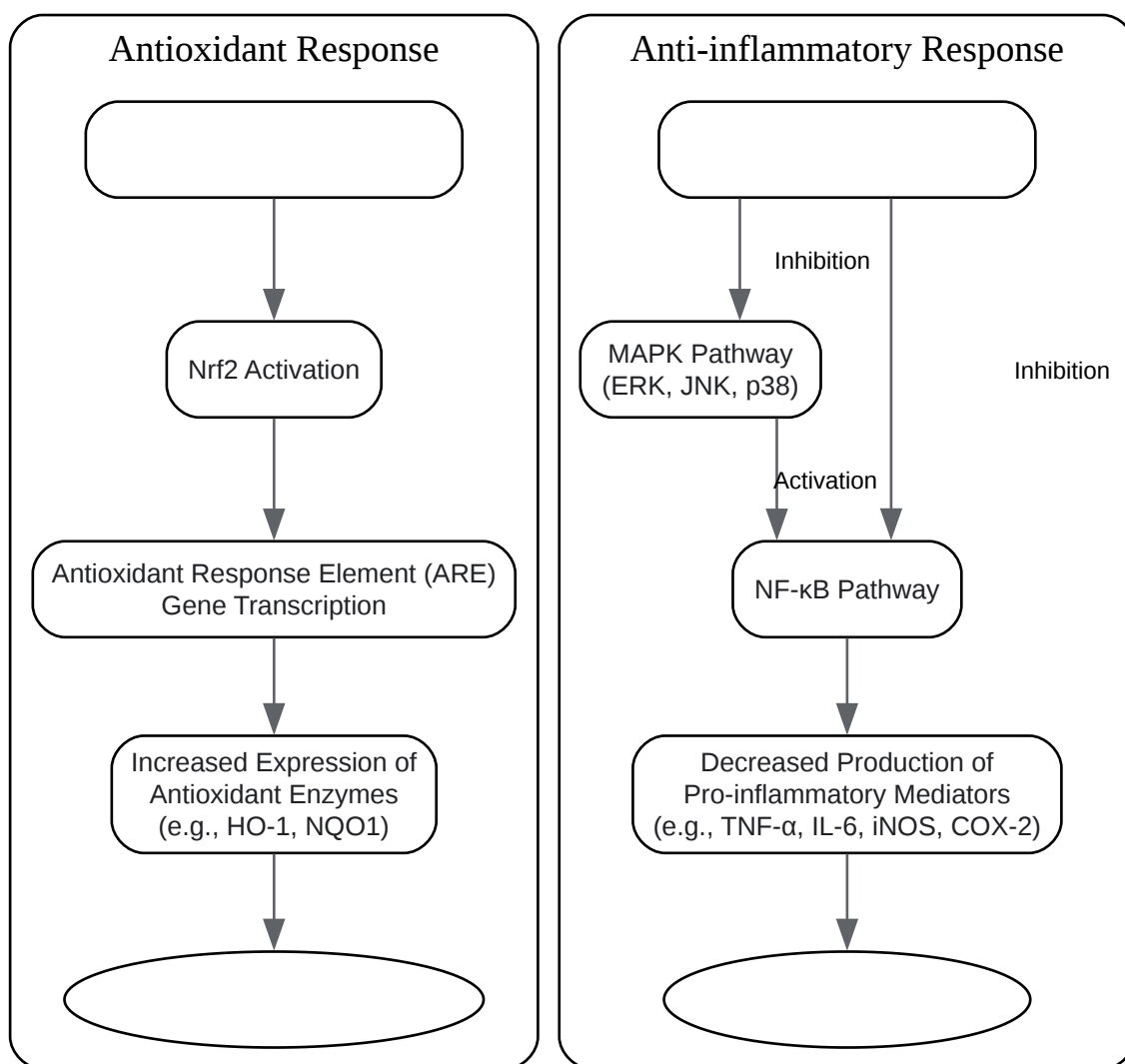
Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Bioassay-Guided Fractionation and Isolation

The isolation of Floramanosides from the flowers of *Abelmoschus manihot* is a prime example of bioassay-guided fractionation. This process involves a systematic separation of a crude extract into fractions, with each fraction being tested for biological activity to guide the subsequent purification steps.





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References

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- 2. Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of *Abelmoschus manihot* L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
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